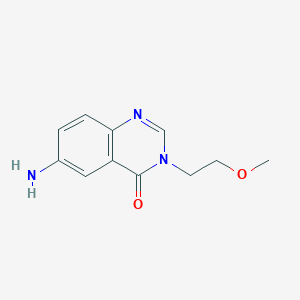

6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one

描述

6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. Quinazoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and drug development.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one typically involves the reaction of 2-methoxyethylamine with 2-cyano-3-(2-methoxyethyl)quinazolin-4(3H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions

6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinazoline N-oxide derivatives.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of N-alkyl or N-acyl quinazoline derivatives.

科学研究应用

Anticancer Activity

Research indicates that 6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one exhibits significant potential as an inhibitor of various tyrosine kinases, which are critical in cancer progression. Notably, it has shown inhibitory effects on cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), making it a candidate for further development as an anticancer agent .

Case Study:

A study evaluated several quinazolin-4(3H)-one derivatives for their cytotoxicity against human breast adenocarcinoma (MCF-7) cells. The results demonstrated that specific derivatives, including those similar to this compound, exhibited promising anticancer properties .

Antimicrobial Properties

The compound may also possess antimicrobial activity, similar to other quinazolinones. Investigating its antibacterial and antifungal properties could lead to new treatments for infections.

Case Study:

In vitro studies of quinazolinone derivatives have shown varying degrees of antimicrobial activity against pathogenic bacteria, suggesting that modifications to the structure can enhance efficacy .

Anticonvulsant and Analgesic Effects

Quinazolinones are also being explored for their potential as anticonvulsant and analgesic agents. The unique structure of this compound may contribute to these properties, warranting further investigation into its effects on neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research suggests that modifications to the methoxyethyl group can significantly influence binding affinity and overall efficacy against biological targets.

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-fluoro-3-(2-methoxyethyl)quinazolin-4(3H)-one | Fluorine substitution at the 6-position | Enhanced cytotoxicity against cancer cell lines |

| 6-aminoquinazolin-4(3H)-one | Lacks the methoxyethyl group | Broad-spectrum kinase inhibition |

| 7-chloroquinazolin-4(3H)-one | Chlorine substitution at the 7-position | Antimicrobial properties |

| 2-methylquinazolin-4(3H)-one | Methyl group at the 2-position | Anticonvulsant activity |

This comparative analysis highlights how specific substituents can significantly alter the biological activity and pharmacokinetic properties of these compounds, emphasizing the unique profile of this compound in medicinal chemistry.

作用机制

The mechanism of action of 6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

相似化合物的比较

Similar Compounds

- 6-aminoquinazolin-4(3H)-one

- 3-(2-methoxyethyl)quinazolin-4(3H)-one

- 6-amino-3-methylquinazolin-4(3H)-one

Uniqueness

6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one is unique due to the presence of both the amino and 2-methoxyethyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

生物活性

6-Amino-3-(2-methoxyethyl)quinazolin-4(3H)-one is a quinazoline derivative that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and as an inhibitor of various kinases. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, comparative studies with related compounds, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group and a methoxyethyl side chain, which enhance its solubility and biological interactions. The unique combination of these functional groups contributes to its pharmacological profile.

This compound primarily acts by modulating the activity of specific enzymes and receptors. Notably, it has been shown to inhibit various protein kinases, which play critical roles in cell signaling pathways associated with cancer progression. For instance, the compound can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), leading to reduced angiogenesis in tumors .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its efficacy against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cells. The compound showed an IC50 value comparable to established anticancer drugs, indicating its potential as a lead compound for further development .

Kinase Inhibition

The compound has been evaluated for its inhibitory activity against several tyrosine kinases, including:

| Kinase | IC50 (µM) |

|---|---|

| CDK2 | 0.173 |

| HER2 | 0.079 |

| EGFR | 0.131 |

| VEGFR-2 | 0.848 |

These results suggest that this compound can serve as a multi-targeted kinase inhibitor, which is advantageous for treating complex diseases like cancer .

Comparative Studies

When compared to similar quinazoline derivatives, such as 6-aminoquinazolin-4(3H)-one and 3-(2-methoxyethyl)quinazolin-4(3H)-one, the presence of both the amino and methoxyethyl groups in this compound enhances its biological activity. This structural uniqueness allows for improved binding affinity to target proteins, leading to more pronounced therapeutic effects .

Case Studies and Research Findings

- Antitumor Activity : In vivo studies demonstrated that oral administration of 100 mg/kg of a related quinazoline derivative resulted in a 79% reduction in tumor growth in lung carcinoma xenografts .

- Mechanistic Insights : Molecular docking studies revealed that the compound interacts with ATP-binding sites of kinases, acting as a non-competitive inhibitor against CDK2 and an ATP-competitive inhibitor against EGFR .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one, and how do reaction conditions influence yields?

- Methodological Answer : The compound is typically synthesized via cyclization of benzoxazinone precursors with nitrogen nucleophiles (e.g., hydrazine hydrate) under reflux conditions . Retrosynthetic strategies often involve anthranilic acid, substituted amines, and acylating agents (e.g., acetic anhydride or benzoyl chloride) to construct the quinazolinone core . Microwave-assisted synthesis significantly reduces reaction time (e.g., from hours to minutes) and improves yields (e.g., 85–92%) compared to conventional heating .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns, particularly the 2-methoxyethyl group and amino functionality. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1660–1680 cm⁻¹) and NH₂ vibrations. Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns for structural validation .

Q. How is the antimicrobial activity of this compound evaluated, and what structural features correlate with efficacy?

- Methodological Answer : Antimicrobial screening follows standardized protocols (e.g., agar diffusion or microdilution assays). The 6-amino group and 2-methoxyethyl substituent enhance solubility and membrane penetration, improving activity against Gram-positive bacteria (e.g., S. aureus) . Substitutions at the 2-position (e.g., thioether or triazole groups) further modulate potency by targeting bacterial enzymes like dihydrofolate reductase .

Advanced Research Questions

Q. How can substituent modifications optimize the compound’s antioxidant or anti-inflammatory activity?

- Methodological Answer : Introducing electron-donating groups (e.g., methoxy) at the quinazolinone 6-position enhances radical scavenging capacity (e.g., DPPH assay, IC₅₀ values in Table 3 of ). For anti-inflammatory activity, 3-(2-methoxyethyl) derivatives inhibit NF-κB and COX-2 pathways, as shown in murine macrophage models . Structure-activity relationship (SAR) studies suggest that bulky aryl groups at the 2-position reduce cytotoxicity while maintaining efficacy .

Q. What mechanisms underlie contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., bacterial strain specificity) or substituent electronic effects. For example, iodine substituents (e.g., 6-iodo derivatives) show potent antibacterial activity but lower solubility, leading to inconsistent results in aqueous media . Cross-study comparisons require normalization to control compounds (e.g., ciprofloxacin for antibacterial assays) .

Q. What reaction mechanisms govern the cyclization of benzoxazinone precursors to quinazolinones?

- Methodological Answer : The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon of benzoxazinone, followed by ring-opening and re-cyclization to form the quinazolinone core. Microwave irradiation accelerates this step by enhancing dipole polarization and reducing activation energy . Computational studies (DFT) support a concerted mechanism with a six-membered transition state .

Q. Methodological and Analytical Challenges

Q. How can researchers address solubility limitations in pharmacological assays for this compound?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to improve aqueous solubility. Alternatively, pro-drug strategies (e.g., esterification of the 2-methoxyethyl group) enhance bioavailability without compromising activity .

Q. What strategies validate target engagement in antitumor or CNS-related studies?

- Methodological Answer : Radiolabeling (e.g., ¹⁴C or ³H isotopes) tracks compound distribution in tumor xenograft models. For CNS activity, in silico docking (e.g., with GABAₐ receptors) and electrophysiological assays (e.g., patch-clamp) confirm mechanistic interactions .

Q. Emerging Applications

Q. Could this compound serve as a scaffold for dual-acting antitumor and anti-inflammatory agents?

- Methodological Answer : Hybrid derivatives combining the 6-aminoquinazolinone core with triazole or pyridazinylthio groups (e.g., compound 221 in ) show dual inhibition of topoisomerase-II (anticancer) and prostaglandin synthesis (anti-inflammatory). In vivo models demonstrate reduced tumor volume and paw edema in parallel studies .

Q. What safety protocols are critical for handling this compound in lab settings?

属性

IUPAC Name |

6-amino-3-(2-methoxyethyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-16-5-4-14-7-13-10-3-2-8(12)6-9(10)11(14)15/h2-3,6-7H,4-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJBQAGRMLHCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。